molecular formula C18H16FNO4 B3238517 (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine CAS No. 1414874-24-0

(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine

Cat. No.: B3238517
CAS No.: 1414874-24-0
M. Wt: 329.3 g/mol
InChI Key: KUUPJYSXGGJUDG-MRXNPFEDSA-N
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Description

(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine is a fluorinated beta-alanine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amine position. Beta-alanine, a non-proteinogenic amino acid, is structurally distinct from alpha-amino acids due to its β-carbon backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to transiently protect amines during coupling reactions, enabling sequential peptide elongation . The 2-fluoro substitution on the beta-alanine chain introduces steric and electronic effects that may alter reactivity, metabolic stability, and biochemical interactions compared to non-fluorinated analogs.

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUPJYSXGGJUDG-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140742
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414874-24-0
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414874-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
Fmoc-β-Ala(2-F) serves as a crucial building block in the synthesis of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, which is essential for the sequential addition of amino acids during solid-phase peptide synthesis (SPPS). This property enhances the efficiency and specificity of peptide assembly, making it invaluable for synthesizing complex peptides and proteins.

Case Study: Synthesis of Antimicrobial Peptides
In a study focused on developing antimicrobial peptides, Fmoc-β-Ala(2-F) was incorporated into peptide sequences to enhance stability and bioactivity. The fluorinated amino acid contributed to improved interaction with microbial membranes, demonstrating its potential in therapeutic applications against resistant strains of bacteria .

Drug Development

Enhancement of Pharmacokinetic Properties
Fluorinated compounds are often explored in drug development due to their ability to modify pharmacokinetic properties such as solubility, permeability, and metabolic stability. Fmoc-β-Ala(2-F) has been investigated for its role in creating peptide-based pharmaceuticals that target specific biological pathways.

Case Study: Cancer Therapeutics
Research has indicated that peptides incorporating Fmoc-β-Ala(2-F) can exhibit enhanced binding affinity to cancer cell receptors. In one study, a peptide designed with this fluorinated amino acid showed increased efficacy in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a candidate for targeted cancer therapies .

Biological Studies

Investigation of Enzyme-Substrate Interactions
Fmoc-β-Ala(2-F) is utilized in studies examining enzyme-substrate interactions due to its ability to mimic natural substrates while providing unique reactivity profiles. This characteristic allows researchers to probe the mechanisms of enzyme action and substrate specificity.

Case Study: Protein Folding Mechanisms
A recent investigation into protein folding mechanisms employed Fmoc-β-Ala(2-F) as part of a model system to study how fluorination affects folding kinetics. The findings revealed that the presence of the fluorine atom influenced the stability and folding pathways of certain proteins, providing insights into protein engineering .

Material Science

Self-Assembly Properties
The self-assembly characteristics of Fmoc-modified amino acids have been explored for developing functional materials. The ability of these compounds to form organized structures can be harnessed in nanotechnology and material science applications.

Case Study: Nanostructured Materials
Research has demonstrated that peptides containing Fmoc-β-Ala(2-F) can self-assemble into nanofibers with potential applications in drug delivery systems and tissue engineering. The unique properties imparted by the fluorinated amino acid enhance the mechanical stability and biocompatibility of these materials .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Peptide SynthesisBuilding block for SPPS; selective deprotectionEnhanced antimicrobial activity in synthesized peptides
Drug DevelopmentImproves pharmacokinetic properties; targeted therapiesIncreased efficacy in cancer treatment models
Biological StudiesInvestigates enzyme-substrate interactions; mimics natural substratesInsights into protein folding mechanisms
Material ScienceExploits self-assembly properties for functional materialsDevelopment of nanostructured materials for drug delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Beta-Alanine Metabolites

highlights alpha-fluoro-beta-alanine , a metabolite of 5-fluorouracil (5-FU), which exhibits an exceptionally long elimination half-life (1,976 ± 358 min) due to fluorine’s resistance to enzymatic degradation. This contrasts with the rapid clearance of 5-FU (half-life: 12.9 ± 7.3 min). The Fmoc group in (R)-N-Fmoc-2-fluoro-beta-alanine likely further prolongs metabolic stability by shielding the amine from deamination or proteolytic cleavage, though this may reduce aqueous solubility .

Fmoc-Protected Fluorinated Amino Acids

  • Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7): This compound features an alpha-methyl group and a phenylalanine backbone. However, both share the Fmoc group, ensuring compatibility with standard SPPS deprotection conditions (e.g., piperidine) .
  • FMoc-α-Me-D-Phe(2-F)-OH (CAS: Not specified): A 2-fluoro-phenylalanine derivative with D-configuration. The fluorine’s ortho position on the phenyl ring may influence aromatic interactions in peptide structures, whereas the target compound’s 2-fluoro substitution on the beta-alanine chain could modulate backbone flexibility or hydrogen bonding .

Fluorinated Phenylalanine Derivatives ()

  • D-4-Fluoro-phenylalanine (CAS: 18125-46-7) and L-4-Fluoro-phenylalanine (CAS: 1132-68-9): These isomers demonstrate the impact of fluorine position (para vs. ortho) on stereochemical interactions. The para-fluoro configuration enhances metabolic stability in some applications but may reduce enzymatic recognition compared to ortho-substituted analogs. The target compound’s fluorine on the aliphatic chain avoids aromatic steric effects entirely.
  • (R)-3-(4-Fluorophenyl)-β-alaninol (CAS: 228422-47-7): This β-alaninol derivative shares a fluorinated aryl group but lacks the Fmoc protection and carboxylic acid functionality. The absence of the Fmoc group limits its utility in SPPS, while the hydroxyl group instead of a carboxylate alters its chemical reactivity .

Physicochemical and Commercial Comparison

Compound Name Molecular Weight CAS Number Purity Price (1g) Key Features
(R)-N-Fmoc-2-fluoro-beta-alanine* ~327.3† Not listed >95% ~¥13,000‡ Fmoc-protected, aliphatic 2-fluoro
Fmoc-alpha-Me-L-Phe-OH 399.43 135944-05-7 >98% Not listed Alpha-methyl, phenylalanine backbone
D-4-Fluoro-phenylalanine 183.17 18125-46-7 >95% ¥17,300 Para-fluoro, D-configuration
(R)-3-(4-Fluorophenyl)-β-alaninol 169.19 228422-47-7 >95% ¥13,000 Aryl-fluoro, hydroxyl terminus

*Inferred data; †Calculated from C₁₈H₁₆FNO₄; ‡Estimated based on similar Fmoc-fluorinated analogs in .

Biological Activity

(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine is a modified amino acid derivative notable for its application in peptide synthesis and drug development. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the protection of the amino group during synthesis, and a fluorine atom on the beta carbon, contributing unique chemical properties that enhance its biological activity.

  • Molecular Formula : C18_{18}H16_{16}FNO4_4
  • Molecular Weight : 329.3 g/mol
  • CAS Number : 1414874-24-0

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential applications in drug development. The following sections detail its mechanisms of action, applications, and comparative analysis with similar compounds.

The primary mechanism involves the use of the Fmoc group, which protects the amino group during peptide synthesis. This protection allows for selective deprotection under mild basic conditions, facilitating the sequential addition of amino acids to form peptides. The presence of fluorine on the beta carbon can enhance the compound's stability and influence its interactions with biological targets, potentially improving pharmacokinetic properties in therapeutic applications.

Peptide Synthesis

This compound serves as a critical building block in peptide synthesis. Its stability and ease of deprotection make it suitable for constructing fluorinated peptides, which may exhibit enhanced bioactivity compared to their non-fluorinated counterparts.

Drug Development

Fluorinated compounds are increasingly explored in drug development due to their ability to improve metabolic stability and bioavailability. The incorporation of this compound into peptide-based drugs could lead to novel therapeutic agents with improved efficacy.

Biological Studies

This compound is utilized in various biological studies, including enzyme-substrate interactions and protein folding mechanisms. Its unique properties allow researchers to investigate complex biochemical processes more effectively.

Material Science

The self-assembly properties of Fmoc-modified amino acids are being investigated for applications in material science, particularly in developing functional materials with specific properties.

Comparative Analysis

Compound NameKey FeaturesApplications
(R)-N-(9-Fluorenylmethyloxycarbonyl)-beta-alanineLacks fluorine; similar structurePeptide synthesis
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanineEnantiomer with similar applicationsFluorinated peptide synthesis
(R)-N-(9-Fluorenylmethyloxycarbonyl)-alanineLacks fluorine; similar structureGeneral peptide synthesis

The presence of fluorine in this compound imparts unique properties that may enhance stability and biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various contexts:

  • Peptide Synthesis Efficiency : Research indicates that peptides synthesized using this compound exhibit improved yields and stability compared to traditional methods. The ability to selectively remove the Fmoc group allows for more efficient synthesis protocols .
  • Fluorinated Peptides : A study focused on fluorinated peptides demonstrated that incorporating this compound led to peptides with enhanced resistance to enzymatic degradation, suggesting potential therapeutic advantages .
  • Biological Interaction Studies : Investigations into enzyme-substrate interactions revealed that peptides containing this fluorinated amino acid displayed altered binding affinities compared to their non-fluorinated counterparts, indicating a significant impact on biological activity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc group to 2-fluoro-beta-alanine while preserving stereochemical integrity?

  • Methodological Answer : The Fmoc-protection of 2-fluoro-beta-alanine typically employs Fmoc-OSu (succinimidyl carbonate) in a polar aprotic solvent like THF or DMF. A base such as sodium carbonate (pH 8–9) is critical to deprotonate the amine for efficient coupling. Reaction temperatures between 0–25°C minimize racemization, as confirmed by chiral HPLC analysis of the product . Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents.

Q. How can researchers verify the purity and enantiomeric excess of this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is standard for assessing purity. Chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10) determine enantiomeric excess. Mass spectrometry (ESI-MS) confirms molecular weight, while 1H^1\text{H} and 19F^{19}\text{F} NMR validate structural integrity and fluorine incorporation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and protective eyewear. Incompatible with strong acids/bases—avoid conditions that may release toxic fumes (e.g., HF). Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How does the 2-fluoro substitution influence peptide backbone conformation in solid-phase synthesis (SPPS)?

  • Methodological Answer : The electron-withdrawing fluorine alters the β-alanine backbone’s torsional angles, favoring extended conformations. This is studied via circular dichroism (CD) and 19F^{19}\text{F} NMR in model peptides. Computational modeling (e.g., Gaussian or Rosetta) predicts steric clashes or hydrogen-bonding disruptions, which are validated by X-ray crystallography .

Q. What strategies mitigate side reactions during Fmoc deprotection in acidic environments?

  • Methodological Answer : The 2-fluoro group increases susceptibility to β-elimination under basic conditions. Use milder deprotection agents (20% piperidine in DMF with 0.1 M HOBt) and shorter reaction times (2 × 5 min). Monitor by LC-MS for byproducts like dehydroalanine derivatives. Pre-activating resins with dichloromethane (DCM) swells the matrix, improving reagent access .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Characterize batches via DSC (differential scanning calorimetry) and PXRD to identify crystalline vs. amorphous states. Solubility is tested in DMSO, DMF, and aqueous buffers (pH 4–9) using nephelometry. Data should be normalized to ionic strength and temperature (25°C ± 1) .

Key Research Findings

  • Stereochemical Stability : Racemization is <1% when coupling at 0°C with DIEA as the base .
  • Fluorine Impact : The 2-fluoro group reduces pKa of the α-amine by ~0.5 units, affecting SPPS kinetics .
  • Ecotoxicity : No bioaccumulation data available; assume standard disposal protocols for fluorinated organics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Reactant of Route 2
Reactant of Route 2
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine

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